molecular formula C19H17ClN2O4 B8055313 CeMMEC1 HCl

CeMMEC1 HCl

Cat. No.: B8055313
M. Wt: 372.8 g/mol
InChI Key: IMUJUZJHNBGAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CeMMEC1 hydrochloride is a chemical compound that belongs to the class of N-methylisoquinolinone derivatives. It is known for its ability to inhibit the second bromodomain of TAF1 (transcription initiation factor TFIID subunit 1). This compound has a molecular formula of C19H17ClN2O4 and a molecular weight of 372.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CeMMEC1 hydrochloride involves the reaction of N-methylisoquinolinone with specific reagents to form the desired product. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to CeMMEC1 hydrochloride .

Industrial Production Methods

Industrial production of CeMMEC1 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CeMMEC1 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction may produce reduced isoquinolinone compounds .

Scientific Research Applications

CeMMEC1 hydrochloride has several scientific research applications, including:

    Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on transcription regulation.

    Biology: Employed in cellular assays to investigate the role of TAF1 in gene expression and cellular processes.

    Medicine: Potential therapeutic applications in diseases where bromodomain inhibition is beneficial, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new drugs and chemical probes for research purposes

Mechanism of Action

CeMMEC1 hydrochloride exerts its effects by inhibiting the second bromodomain of TAF1. This inhibition disrupts the interaction between TAF1 and acetylated histones, leading to altered transcriptional regulation. The compound shows high affinity for the bromodomains of CREBBP, EP300, BRD9, and TAF1, making it a potent inhibitor of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CeMMEC1 hydrochloride is unique due to its high specificity and affinity for the second bromodomain of TAF1. Unlike other bromodomain inhibitors, CeMMEC1 hydrochloride shows weak binding to BRD4 but strong inhibition of TAF1, making it a valuable tool for studying TAF1-specific pathways and functions .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4.ClH/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16;/h2-7,10-11H,8-9H2,1H3,(H,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUJUZJHNBGAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.